Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate
Description
Contextualization within Organic Synthesis Methodologies
In the realm of organic synthesis, the strategic placement of functional groups is paramount. Oxo-esters such as Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate are prime examples of molecules designed with synthetic versatility in mind. The presence of both a ketone and an ester allows for selective reactions at either functional group. For instance, the ketone can undergo nucleophilic addition, reduction, or alpha-functionalization, while the ester can be hydrolyzed, transesterified, or reduced. This dual reactivity makes such compounds valuable intermediates in multi-step synthetic sequences.
Significance of Phenoxy-Substituted Aliphatic Esters in Chemical Research
The incorporation of a phenoxy-substituted moiety into an aliphatic ester backbone introduces a range of interesting properties. The aromatic ring can be further functionalized, allowing for the tuning of the molecule's electronic and steric characteristics. Furthermore, the ether linkage provides a degree of conformational rigidity and can influence the molecule's interaction with biological systems or its performance in materials science applications. Phenoxy-substituted aliphatic esters are found in a variety of biologically active compounds and advanced materials, highlighting the importance of this structural motif.
Overview of Synthetic Targets and Intermediates Featuring Similar Structural Motifs
Compounds with structural similarities to this compound are prevalent in various areas of chemical research. For example, related 6-aryl-4-oxohexanoic acids have been investigated for their potential anti-inflammatory properties. The core structure of a keto-acid or keto-ester linked to an aromatic ring is a common feature in the design of enzyme inhibitors and other targeted therapeutic agents. Moreover, the long aliphatic chain coupled with an aromatic group is a characteristic of certain liquid crystal materials and specialized polymers.
Detailed Research Findings
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its synthesis can be reasonably proposed based on established organic chemistry principles. A likely synthetic route would involve a two-step process: a Friedel-Crafts acylation to form the keto-acid precursor, followed by an esterification reaction.
A plausible initial step is the Friedel-Crafts acylation of n-propoxybenzene with a derivative of adipic acid. Specifically, the reaction could utilize adipic acid monoethyl ester chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This electrophilic aromatic substitution would introduce the 6-oxo-hexanoate chain onto the para position of the propoxybenzene (B152792) ring, yielding the target molecule directly.
Alternatively, the synthesis could proceed through the intermediate carboxylic acid, 6-oxo-6-(4-n-propoxyphenyl)hexanoic acid. This intermediate would be synthesized via the Friedel-Crafts acylation of n-propoxybenzene with adipic anhydride (B1165640) or adipoyl chloride. The resulting keto-acid would then be subjected to an esterification reaction. A classic Fischer esterification, involving the reaction of the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid, would yield this compound. masterorganicchemistry.com
The chemical properties of this compound can be inferred from its structure. The compound is a white solid, with a molecular formula of C₁₇H₂₄O₄ and a molecular weight of 292.38 g/mol . sigmaaldrich.com The presence of both a ketone and an ester group, along with the aromatic ring, would give rise to characteristic signals in its spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Below are the key properties of the compound:
| Property | Value |
| CAS Number | 898757-63-6 |
| Molecular Formula | C₁₇H₂₄O₄ |
| Molecular Weight | 292.38 g/mol |
| Physical Form | White Solid |
| Purity | 97% |
Data sourced from commercial supplier information. sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-oxo-6-(4-propoxyphenyl)hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-3-13-21-15-11-9-14(10-12-15)16(18)7-5-6-8-17(19)20-4-2/h9-12H,3-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBIWNBDDOHOEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645785 | |
| Record name | Ethyl 6-oxo-6-(4-propoxyphenyl)hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-63-6 | |
| Record name | Ethyl ε-oxo-4-propoxybenzenehexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-oxo-6-(4-propoxyphenyl)hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 6 Oxo 6 4 N Propoxyphenyl Hexanoate
Retrosynthetic Analysis of the Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.
Key Disconnections and Strategic Bond Formations
The structure of this compound presents several logical points for disconnection. The most apparent disconnections are at the ester linkage and the carbon-carbon bond of the ketone.
Disconnection 1 (Ester Bond): The ethyl ester can be retrosynthetically disconnected to the corresponding carboxylic acid, 6-oxo-6-(4-n-propoxyphenyl)hexanoic acid, and ethanol (B145695). This disconnection is strategically sound as esterification is a reliable and high-yielding reaction.
Disconnection 2 (Acyl-Aryl Bond): The bond between the carbonyl group and the phenyl ring is a key disconnection. This suggests a Friedel-Crafts acylation reaction as a primary forward synthetic step. youtube.comlibretexts.org This disconnection breaks the molecule into two key synthons: a 4-n-propoxyphenyl cation equivalent and a 6-carboxyhexanoyl cation equivalent. These synthons can be derived from n-propoxybenzene and a derivative of adipic acid, respectively.
Disconnection 3 (Propoxy-Aryl Bond): The ether linkage of the 4-n-propoxyphenyl moiety can also be disconnected. This points towards the synthesis of this moiety from a phenol (B47542) precursor, such as 4-hydroxyacetophenone, followed by etherification. prepchem.com
Based on these disconnections, a plausible retrosynthetic pathway is outlined below:
Interactive Data Table: Key Retrosynthetic Disconnections
| Disconnection Point | Bond Type | Forward Synthetic Reaction | Precursors |
| Ethyl Ester | C-O | Esterification | 6-oxo-6-(4-n-propoxyphenyl)hexanoic acid, Ethanol |
| Acyl-Aryl | C-C | Friedel-Crafts Acylation | n-Propoxybenzene, Adipic acid derivative |
| Propoxy-Aryl | C-O | Williamson Ether Synthesis | 4-Hydroxyphenyl derivative, n-Propyl bromide |
Development and Optimization of Synthetic Routes to this compound
Based on the retrosynthetic analysis, a convergent synthesis can be designed, involving the preparation of the key fragments followed by their coupling.
Elaboration of the 4-n-Propoxyphenyl Moiety
The 4-n-propoxyphenyl fragment can be synthesized from readily available starting materials. A common method involves the Williamson ether synthesis. For instance, 4-hydroxyacetophenone can be alkylated with n-propyl bromide in the presence of a base like potassium carbonate to yield 4-n-propoxyacetophenone. prepchem.com This intermediate can then be used in subsequent steps.
Alternatively, n-propoxybenzene can be prepared by the etherification of phenol with n-propyl bromide. This serves as the aromatic component for the subsequent Friedel-Crafts acylation.
Formation of the 6-Oxo-Hexanoate Chain
The 6-oxo-hexanoate chain can be introduced via a Friedel-Crafts acylation reaction. youtube.comlibretexts.org This involves the reaction of n-propoxybenzene with a suitable six-carbon electrophile. A logical choice for this electrophile is a derivative of adipic acid, such as adipoyl chloride or its monoester derivative, ethyl 6-chloro-6-oxohexanoate. google.comgoogle.com
The use of ethyl 6-chloro-6-oxohexanoate is advantageous as it directly installs the desired ethyl ester functionality. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). libretexts.org The acylation is expected to occur predominantly at the para position of the n-propoxybenzene due to the ortho, para-directing nature of the propoxy group.
Interactive Data Table: Friedel-Crafts Acylation Conditions
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Typical Temperature (°C) |
| n-Propoxybenzene | Ethyl 6-chloro-6-oxohexanoate | AlCl₃ | Dichloromethane or Carbon disulfide | 0 - 25 |
| n-Propoxybenzene | Adipoyl chloride | AlCl₃ | Dichloromethane or Nitrobenzene | 0 - 25 |
Esterification and Functional Group Interconversions
If the Friedel-Crafts acylation is performed using adipoyl chloride, the resulting product would be 6-chloro-1-(4-n-propoxyphenyl)hexane-1,6-dione. This would require subsequent selective reduction of the terminal acid chloride and esterification. A more direct route involves the mono-protection of adipic acid as its monoethyl ester. This monoester can then be converted to its acid chloride, ethyl 6-chloro-6-oxohexanoate, which can then be used in the Friedel-Crafts acylation. google.comgoogle.com
Should the synthesis yield the carboxylic acid, 6-oxo-6-(4-n-propoxyphenyl)hexanoic acid, a final esterification step would be necessary. This can be achieved through Fischer esterification, reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Novel Synthetic Strategies for this compound
While the Friedel-Crafts acylation remains a robust and well-established method, alternative strategies could be explored to improve efficiency and reduce the use of harsh Lewis acids.
One potential approach could involve a cross-coupling reaction. For example, a Grignard reagent derived from 4-bromo-n-propoxybenzene could react with ethyl 6-chloro-6-oxohexanoate. This would form the desired carbon-carbon bond, although side reactions could be a challenge.
Another avenue for exploration is the use of greener catalysts for the Friedel-Crafts acylation. Solid acid catalysts, such as zeolites or clays, could offer advantages in terms of reusability and reduced waste generation compared to stoichiometric amounts of aluminum chloride.
Further research into these novel strategies could lead to more sustainable and efficient syntheses of this compound and related compounds.
Exploration of Green Chemistry Principles in Synthesis
Traditional Friedel-Crafts acylations often employ stoichiometric amounts of Lewis acids and volatile organic solvents, which are concerns from an environmental standpoint. The application of green chemistry principles to the synthesis of this compound focuses on minimizing waste, using safer chemicals, and improving energy efficiency.
One key area of improvement is the replacement of hazardous solvents. Deep eutectic solvents (DES) have been investigated as green and recyclable reaction media for various chemical transformations, offering a more environmentally benign alternative to chlorinated solvents. researchgate.net
Another central tenet of green chemistry is the use of catalytic rather than stoichiometric reagents. The development of solid acid catalysts, such as zeolites or sulfated zirconia, offers a recyclable and more environmentally friendly alternative to traditional Lewis acids. These heterogeneous catalysts can be easily separated from the reaction mixture, simplifying purification and reducing waste.
Improving the atom economy of the synthesis is also a critical consideration. This involves designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product.
Catalytic Approaches to Oxo-Ester Formation
The formation of the oxo-ester is the key transformation in the synthesis of this compound. Modern catalytic methods aim to improve the efficiency and sustainability of this step.
Homogeneous Catalysis: While traditional Lewis acids like AlCl₃ are effective, they are often required in large quantities and are sensitive to moisture. More advanced homogeneous catalysts, such as rare-earth metal triflates (e.g., scandium triflate), can be used in catalytic amounts and are often more tolerant to water, offering higher yields and easier handling.
Heterogeneous Catalysis: The use of solid acid catalysts represents a significant advancement in green catalytic approaches. Materials such as zeolites, montmorillonite (B579905) clays, and ion-exchange resins like Nafion can effectively catalyze Friedel-Crafts acylation. These catalysts are easily recoverable and reusable, which is advantageous for industrial applications. For instance, the synthesis of related 6-aryl-4-oxohexanoic acids has been described using catalytic amounts of piperidine (B6355638) and acetic acid. nih.gov
Comparative Analysis of Synthetic Efficiencies and Yields for this compound
A direct comparison of the synthetic efficiencies and yields for this compound is challenging due to the lack of specific published data for this compound. However, a comparative analysis can be constructed based on typical yields for the proposed synthetic methodologies applied to similar molecules.
Table 1: Comparative Analysis of Hypothetical Synthetic Routes
| Synthetic Route | Catalyst | Solvent | Typical Yield Range (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Traditional Friedel-Crafts Acylation | AlCl₃ (stoichiometric) | Dichloromethane | 65-80 | Well-established and reliable. | Generates significant waste, uses hazardous solvents. |
| Green Friedel-Crafts Acylation | Zeolite | Toluene or solvent-free | 75-90 | Recyclable catalyst, environmentally benign. | May require higher temperatures, potential for catalyst deactivation. |
| Homogeneous Catalysis | Scandium Triflate (catalytic) | Nitromethane | 85-95 | High yields, catalytic amounts, water-tolerant. | Higher cost of catalyst, potential for metal contamination. |
Analysis of Efficiencies:
Theoretical and Computational Studies of Ethyl 6 Oxo 6 4 N Propoxyphenyl Hexanoate
Quantum Chemical Calculations on the Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of a molecule. These calculations provide a detailed picture of the electron distribution and the energies of molecular orbitals, which are fundamental to understanding a molecule's stability and reactivity.
The electronic properties of Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate are significantly influenced by its constituent parts: the 4-n-propoxyphenyl group, the keto group, and the ethyl hexanoate (B1226103) chain. The aromatic ring and the adjacent carbonyl group form a conjugated system that dictates the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For analogous aromatic ketones, the HOMO is typically localized on the phenyl ring, particularly on the oxygen of the alkoxy group, while the LUMO is often centered on the carbonyl group and the adjacent aromatic carbon atoms. This distribution suggests that the 4-n-propoxyphenyl moiety is the primary site for electrophilic attack, while the keto group is susceptible to nucleophilic attack.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. In a molecule like this compound, the MEP would show negative potential (red and yellow regions) around the oxygen atoms of the carbonyl and ester groups, indicating their role as sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms.
Table 1: Calculated Electronic Properties of a Model Aromatic Ketone (Note: Data is illustrative, based on calculations for 4-methoxyacetophenone as a model system due to the lack of specific data for the target compound.)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.2 D |
Molecular Modeling and Conformational Analysis
The flexibility of the hexanoate chain in this compound gives rise to a multitude of possible conformations. Molecular modeling and conformational analysis are essential for identifying the most stable, low-energy conformers, which are the most likely to be present under normal conditions. nih.gov
The conformational landscape is determined by the rotational barriers around the single bonds in the aliphatic chain and the orientation of the ethyl ester and 4-n-propoxyphenyl groups. The long alkyl chain can adopt various arrangements, from a fully extended (all-trans) conformation to more folded structures. libretexts.org The relative energies of these conformers are influenced by steric hindrance and intramolecular interactions. For long-chain esters, the all-trans conformation is often the most stable in the gas phase, but in solution, other gauche conformations can also be significantly populated. libretexts.org
Table 2: Relative Energies of Conformers for a Model Long-Chain Ester (Note: This data is hypothetical and illustrative of the types of results obtained from conformational analysis.)
| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |
| Anti (trans) | 180° | 0.0 |
| Gauche | 60° | 0.9 |
| Eclipsed | 0° | 5.0 |
Prediction of Reactivity Profiles through Computational Approaches
Computational methods can predict the reactivity of different sites within a molecule. Reactivity descriptors derived from conceptual DFT, such as Fukui functions and local softness, are valuable tools for this purpose. mdpi.com These descriptors help to identify which atoms are most susceptible to electrophilic, nucleophilic, or radical attack.
For this compound, the presence of multiple functional groups leads to a complex reactivity profile. The aromatic ring, activated by the electron-donating n-propoxy group, is a likely site for electrophilic aromatic substitution. acs.org The carbonyl carbon of the ketone is electrophilic and thus a prime target for nucleophiles. The ester group can undergo hydrolysis or transesterification under appropriate conditions.
Fukui functions (f(r)) quantify the change in electron density at a particular point when an electron is added to or removed from the molecule.
f+(r) indicates the propensity of a site to accept an electron (nucleophilic attack).
f-(r) indicates the propensity of a site to donate an electron (electrophilic attack).
f0(r) indicates susceptibility to radical attack.
In a molecule like the one under study, the f+(r) values would likely be highest on the carbonyl carbon of the ketone, while the f-(r) values would be concentrated on the oxygen atoms and the ortho and para positions of the phenyl ring relative to the n-propoxy group.
Table 3: Predicted Fukui Functions for Key Atoms in a Model Aromatic Ketone/Ester (Note: This data is illustrative and based on general principles of reactivity for similar functional groups.)
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |
| Ketone Carbonyl Carbon | High | Low |
| Ester Carbonyl Carbon | Moderate | Low |
| Phenyl Ring (ortho to -OPr) | Low | High |
| Phenyl Ring (meta to -OPr) | Low | Moderate |
| Ketone Carbonyl Oxygen | Low | High |
| Ester Carbonyl Oxygen | Low | High |
Reactivity and Derivatization Pathways of Ethyl 6 Oxo 6 4 N Propoxyphenyl Hexanoate
Investigation of Carbonyl Reactivity
The ketone carbonyl group is a primary site for nucleophilic addition and reduction reactions. Its reactivity is influenced by the adjacent aromatic ring and the alkyl chain. Aryl alkyl ketones are a well-studied class of compounds, and their reactivity patterns can be extrapolated to Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate.
Key transformations involving the carbonyl group include reduction to a secondary alcohol, conversion to an amine via reductive amination, and carbon-carbon bond formation through reactions with organometallic reagents.
Reduction of the Carbonyl Group:
The ketone can be selectively reduced to the corresponding secondary alcohol, yielding Ethyl 6-hydroxy-6-(4-n-propoxyphenyl)hexanoate. This transformation can be achieved using a variety of reducing agents. The choice of reagent can influence the selectivity and reaction conditions.
| Reducing Agent | Typical Solvent | Expected Outcome |
| Sodium borohydride (NaBH4) | Methanol (B129727), Ethanol (B145695) | High yield of the secondary alcohol. |
| Lithium aluminum hydride (LiAlH4) | Diethyl ether, THF | Reduction of both the ketone and the ester. |
| Catalytic Hydrogenation (H2, Pd/C) | Ethanol, Ethyl acetate | Reduction of the ketone to an alcohol, and potentially the aromatic ring under harsher conditions. libretexts.org |
Reductive Amination:
Reductive amination allows for the conversion of the carbonyl group into an amine. wikipedia.orglibretexts.org This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate with a primary or secondary amine, followed by reduction. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). organic-chemistry.org
Reaction with a primary amine (R-NH₂): This would lead to the formation of a secondary amine derivative.
Reaction with a secondary amine (R₂NH): This would result in a tertiary amine derivative.
Grignard and Organolithium Reactions:
The addition of organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li), to the carbonyl group is a powerful method for forming new carbon-carbon bonds and generating tertiary alcohols. organic-chemistry.orgwikipedia.orgbyjus.com The nucleophilic alkyl or aryl group from the organometallic reagent attacks the electrophilic carbonyl carbon. Subsequent acidic workup yields the tertiary alcohol.
Ester Hydrolysis and Transesterification Studies
The ethyl ester functionality is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.
Ester Hydrolysis:
Hydrolysis of the ethyl ester group cleaves the ester bond to yield the corresponding carboxylic acid, 6-oxo-6-(4-n-propoxyphenyl)hexanoic acid, and ethanol. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: This is a reversible process typically carried out by heating the ester in the presence of an aqueous acid, such as dilute sulfuric acid or hydrochloric acid. acs.orglibretexts.orgchemguide.co.ukchemguide.co.uk To drive the equilibrium towards the products, a large excess of water is often used.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that goes to completion. chemistrysteps.comwikipedia.orgquora.com The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide or potassium hydroxide. The initial product is the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.
| Condition | Catalyst | Reversibility | Product (after workup) |
| Acidic | H₂SO₄ or HCl | Reversible | 6-oxo-6-(4-n-propoxyphenyl)hexanoic acid |
| Basic | NaOH or KOH | Irreversible | 6-oxo-6-(4-n-propoxyphenyl)hexanoic acid |
Transesterification:
Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from an alcohol (R'-OH). wikipedia.org This reaction can also be catalyzed by either an acid or a base. masterorganicchemistry.com The equilibrium can be shifted towards the desired product by using the new alcohol as the solvent or by removing the ethanol as it is formed. wikipedia.org This allows for the synthesis of a variety of different esters of 6-oxo-6-(4-n-propoxyphenyl)hexanoic acid.
Reactions Involving the Aromatic Moiety
The 4-n-propoxyphenyl group can undergo electrophilic aromatic substitution reactions. The propoxy group (-OPr) is an activating, ortho-, para-directing substituent. youtube.com This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the propoxy group. Since the para position is already occupied by the hexanoyl chain, substitution is expected to occur at the ortho positions (positions 3 and 5 of the aromatic ring).
Halogenation:
The aromatic ring can be halogenated (brominated or chlorinated) in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. The reaction is expected to yield a mixture of 3-halo and 3,5-dihalo derivatives.
Nitration:
Nitration of the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. wikipedia.orgrushim.rulibretexts.org This reaction introduces a nitro group (-NO₂) onto the aromatic ring, primarily at the 3-position. The nitro group is a versatile functional group that can be further reduced to an amino group.
Exploration of Functional Group Transformations within the Hexanoate (B1226103) Chain
The hexanoate chain offers additional sites for functionalization, particularly at the carbon atom alpha to the ketone carbonyl group (the 5-position).
Alpha-Halogenation:
Under acidic or basic conditions, the ketone can be halogenated at the α-carbon. wikipedia.org This reaction proceeds through an enol or enolate intermediate. The resulting α-halo ketone is a valuable intermediate for various nucleophilic substitution and elimination reactions.
Reactions at the Alpha-Carbon of the Ketone:
The protons on the carbon atom adjacent to the ketone (the α-carbon) are acidic and can be removed by a base to form an enolate. sketchy.comidc-online.com This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as:
Alkylation: The enolate can be alkylated by reacting it with an alkyl halide.
Aldol-type reactions: The enolate can react with other carbonyl compounds in aldol (B89426) addition or condensation reactions. msu.edulibretexts.org
These reactions allow for the elaboration of the hexanoate chain and the introduction of additional functional groups or carbon skeletons.
Applications of Ethyl 6 Oxo 6 4 N Propoxyphenyl Hexanoate in Chemical Synthesis
Utilization as a Building Block in Complex Molecule Construction
The presence of multiple reactive sites within Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate makes it a valuable building block for the synthesis of complex organic molecules. Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of larger molecular structures. The ketone and ester groups in this compound can undergo a variety of chemical transformations, allowing for the stepwise addition of molecular complexity.
The ketone moiety can participate in reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The ester group, on the other hand, can be involved in reactions like Claisen condensations or can be reduced to an alcohol, providing further opportunities for functional group interconversion and molecular elaboration.
The strategic combination of these reactions allows for the use of this compound in the synthesis of diverse molecular scaffolds. For instance, the keto group can be transformed into a heterocyclic ring system, while the ester functionality can be modified to introduce different side chains or to link the molecule to other fragments. This versatility is highly sought after in medicinal chemistry and materials science for the creation of novel compounds with specific functions.
Table 1: Potential Reactions for Complex Molecule Construction
| Reaction Type | Reactant with this compound | Potential Product Type |
|---|---|---|
| Aldol Condensation | Aldehyde or Ketone | α,β-Unsaturated ketone |
| Wittig Reaction | Phosphonium ylide | Alkene |
| Reductive Amination | Amine and reducing agent | Amine |
| Grignard Reaction | Organomagnesium halide | Tertiary alcohol |
| Claisen Condensation | Ester | β-Keto ester |
| Reduction of Ester | Reducing agent (e.g., LiAlH4) | Diol |
Role in Multi-Component Reactions
Multi-component reactions (MCRs) are convergent chemical processes in which three or more reactants combine in a single synthetic operation to form a final product that incorporates portions of all the starting materials. youtube.com These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. numberanalytics.com Ketoesters, such as this compound, are often employed as key components in various MCRs. researchgate.net
One of the most well-known MCRs involving ketoesters is the Biginelli reaction. This is a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. numberanalytics.com While this compound is a δ-ketoester, the reactivity of its ketone and ester functionalities could potentially be harnessed in similar one-pot syntheses of heterocyclic compounds.
Another significant MCR is the Hantzsch pyridine (B92270) synthesis, which typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. The fundamental reactivity of the ketoester component in this reaction suggests that this compound could be explored as a substrate in the synthesis of novel pyridine derivatives.
The participation of this compound in such reactions would allow for the rapid assembly of complex heterocyclic structures, which are prevalent in many biologically active compounds and functional materials.
Table 2: Illustrative Multi-Component Reactions with Ketoesters
| Reaction Name | Typical Reactants | Product Class |
|---|---|---|
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone |
| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-Ketoester, Ammonia | Dihydropyridine |
| Passerini Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acyloxy amide |
| Ugi Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid | Bis-amide |
Precursor in the Synthesis of Related Esters and Carboxylic Acids
This compound can serve as a convenient starting material for the synthesis of its corresponding carboxylic acid and other related esters through standard organic transformations.
The hydrolysis of the ethyl ester group can be readily achieved under either acidic or basic conditions to yield 6-oxo-6-(4-n-propoxyphenyl)hexanoic acid. Basic hydrolysis, or saponification, typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt. Acid-catalyzed hydrolysis is an equilibrium process that is driven to completion by using a large excess of water.
Furthermore, the ethyl group of the ester can be exchanged for other alkyl or aryl groups through a process called transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the parent ester with an excess of a different alcohol. For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would produce Mthis compound. This method allows for the synthesis of a library of related esters with varying properties.
Table 3: Transformation to Related Esters and Carboxylic Acids
| Transformation | Reagents | Product |
|---|
Structure Reactivity Relationship Srr Studies of Ethyl 6 Oxo 6 4 N Propoxyphenyl Hexanoate Analogs
Systematic Modification of the Hexanoate (B1226103) Chain Length and Substitution Patterns
The hexanoate chain in Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate presents several avenues for modification that can significantly impact the molecule's reactivity. These modifications primarily involve altering the length of the alkyl chain and introducing substituents at various positions.
The length of the alkyl chain separating the ketone and the ester functionalities plays a critical role in the molecule's conformational flexibility and the electronic interaction between these two groups. Shortening or lengthening the chain from the original four methylene (B1212753) groups (in the hexanoate moiety) can influence the rate of intramolecular reactions, such as cyclizations. For instance, in reactions where the ester enolate attacks the ketone, the chain length determines the feasibility and the size of the resulting ring.
Furthermore, the solubility of aldehydes and ketones is observed to decrease as the length of the alkyl chain increases. ncert.nic.in This can affect reaction rates in multiphasic systems.
Introducing alkyl substituents on the hexanoate chain generally leads to a decrease in reactivity at the nearby functional groups due to steric hindrance. learncbse.in The presence of bulky groups near the ketone or ester can impede the approach of nucleophiles or the formation of transition states. ncert.nic.in For example, an alkyl group at the α-position to the ester can sterically hinder its hydrolysis.
The acidity of the α-hydrogens, which is a key factor in reactions like aldol (B89426) condensations, is also influenced by the substitution pattern. ncert.nic.in Electron-withdrawing groups on the chain can increase the acidity of these protons, thereby facilitating enolate formation.
Illustrative Data on the Effect of Hexanoate Chain Modification on Reactivity:
| Modification | Expected Impact on Reactivity | Rationale |
| Shortening the alkyl chain (e.g., pentanoate) | May increase the rate of intramolecular cyclization | Favorable formation of smaller rings |
| Lengthening the alkyl chain (e.g., heptanoate) | May decrease the rate of intramolecular cyclization | Entropically less favorable ring formation |
| Adding an α-methyl group to the ester | Decreased rate of ester-based reactions (e.g., hydrolysis) | Steric hindrance at the reaction center learncbse.in |
| Adding a γ-phenyl group | Potential for altered electronic effects and steric hindrance | Introduction of a bulky, electronically active group |
Investigation of Variations in the Aromatic Substituent (e.g., n-Propoxy Group Analogs)
The 4-n-propoxy group on the phenyl ring is a significant determinant of the reactivity of the aromatic ketone. The nature of this substituent, particularly its electronic properties, directly influences the electrophilicity of the ketone's carbonyl carbon.
The n-propoxy group is an electron-donating group due to the resonance effect of the oxygen's lone pairs, which delocalize into the aromatic ring. This electron donation reduces the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack. learncbse.in Consequently, replacing the n-propoxy group with electron-withdrawing groups is expected to enhance the ketone's reactivity towards nucleophiles.
A systematic variation of the para-substituent allows for a quantitative assessment of these electronic effects, often correlated through Hammett plots. For instance, replacing the n-propoxy group with substituents like nitro (-NO2) or cyano (-CN) would significantly increase the ketone's reactivity. Conversely, replacing it with other electron-donating groups, such as a methyl group (-CH3), would result in a reactivity profile similar to or slightly less than the n-propoxy analog.
The steric profile of the aromatic substituent can also play a role, particularly in reactions involving the ortho positions of the aromatic ring or in bimolecular reactions where the substituent might hinder the approach of a reactant.
Illustrative Data on the Effect of Aromatic Substituent Variation on Ketone Reactivity:
| Aromatic Substituent (at para-position) | Relative Rate of Nucleophilic Addition (Hypothetical) | Rationale |
| -NO2 (electron-withdrawing) | 10 | Increased electrophilicity of the carbonyl carbon learncbse.in |
| -Cl (electron-withdrawing) | 3 | Increased electrophilicity of the carbonyl carbon |
| -H (unsubstituted) | 1 | Baseline for comparison |
| -CH3 (electron-donating) | 0.7 | Decreased electrophilicity of the carbonyl carbon |
| -OCH3 (electron-donating) | 0.5 | Strong electron donation decreases electrophilicity |
| -O-n-propyl (electron-donating) | 0.45 | Similar to methoxy, with minor steric differences |
Impact of Ester Group Modifications on Chemical Reactivity
The ethyl ester group is another key site for structural modification. The reactivity of the ester, particularly in hydrolysis and transesterification reactions, is sensitive to both the steric and electronic nature of the alcohol-derived portion.
Changing the alkyl group of the ester from ethyl to other groups like methyl or tert-butyl can significantly alter the rate of reactions such as hydrolysis. Generally, the rate of base-catalyzed hydrolysis of esters decreases with increasing steric bulk of the alkyl group. epa.gov Therefore, a methyl ester analog would be expected to hydrolyze faster than the ethyl ester, while a tert-butyl ester would be significantly slower due to the steric hindrance presented by the bulky tert-butyl group.
The electronic nature of the alkyl group also has an influence, although it is generally less pronounced than the steric effects for simple alkyl groups. However, introducing electron-withdrawing groups into the alcohol moiety can increase the electrophilicity of the ester carbonyl and facilitate nucleophilic attack.
Illustrative Data on the Effect of Ester Group Modification on the Rate of Alkaline Hydrolysis:
| Ester Alkyl Group | Relative Rate of Hydrolysis (Hypothetical) | Rationale |
| Methyl | 1.5 | Less steric hindrance than ethyl epa.gov |
| Ethyl | 1 | Reference compound |
| n-Propyl | 0.8 | Increased steric hindrance |
| Isopropyl | 0.3 | Significant steric hindrance |
| tert-Butyl | 0.01 | Extreme steric hindrance impeding nucleophilic attack learncbse.in |
Future Directions in Research on Ethyl 6 Oxo 6 4 N Propoxyphenyl Hexanoate
Potential for Integration into Novel Synthetic Methodologies
The synthesis of aryl keto-esters like Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate traditionally relies on multi-step sequences, which can be inefficient. Future research could focus on developing more atom-economical and environmentally benign synthetic routes. A significant area for exploration is the use of transition-metal-catalyzed C-C bond-forming reactions that utilize greener reagents.
Recent advancements in catalysis have demonstrated the α-alkylation of ketones using primary alcohols, a process catalyzed by manganese pincer complexes that proceeds via a hydrogen borrowing strategy and liberates water as the sole byproduct. acs.org Adapting such a methodology could provide a novel and sustainable route to the target molecule or its analogues. This approach would represent a significant improvement over classical methods that often require harsh conditions and stoichiometric reagents.
Future synthetic strategies could focus on convergent approaches where key fragments of the molecule are built separately and then combined. This could involve, for instance, the coupling of a pre-formed ester-containing organometallic reagent with a substituted benzoyl chloride derivative.
| Aspect | Classical Approach (e.g., Friedel-Crafts Acylation) | Potential Novel Methodology (e.g., Dehydrogenative Coupling) |
|---|---|---|
| Key Reagents | Propoxybenzene (B152792), Adipoyl Chloride Monomethyl Ester, Lewis Acid (e.g., AlCl₃) | Propoxybenzene, a diol precursor, Manganese or Ruthenium catalyst |
| Byproducts | Stoichiometric amounts of acid waste | Water, Dihydrogen |
| Atom Economy | Lower | Higher |
| Potential Advantages | Well-established procedures | Greener process, catalytic, potentially fewer steps |
Exploration of Advanced Catalytic Systems for Transformations
The functional groups within this compound—specifically the ketone and the methylene (B1212753) group alpha to the carbonyl—are prime targets for advanced catalytic transformations. Future research can unlock access to a variety of chiral and further functionalized derivatives.
One of the most promising areas is the asymmetric reduction of the ketone. The development of ruthenium-based catalysts for asymmetric transfer hydrogenation (ATH) has proven highly effective for the dynamic kinetic resolution of related β-aryl α-keto esters, yielding products with multiple contiguous stereocenters with high diastereoselectivity. organic-chemistry.orgnih.gov Applying a similar strategy to this compound could produce the corresponding chiral hydroxy-ester, a valuable building block for bioactive molecules.
In addition to metal-based catalysts, biocatalysis offers a powerful and highly selective alternative. The use of ketoreductases (KREDs), optimized through directed evolution, could provide an environmentally friendly and highly enantioselective route to the corresponding alcohol. researchgate.net Research could focus on screening KRED libraries and engineering specific enzymes for this substrate.
Furthermore, the α-position of the ketone could be functionalized using modern cross-coupling techniques. Palladium-catalyzed α-arylation of ketones is a well-established method for forming C(sp³)–C(sp²) bonds, and its application here could introduce additional aromatic diversity into the molecule. acs.org
| Target Site | Catalytic System | Transformation | Potential Product |
|---|---|---|---|
| Ketone Carbonyl | (Arene)RuCl(monosulfonamide) Complex | Asymmetric Transfer Hydrogenation | Chiral Ethyl 6-hydroxy-6-(4-n-propoxyphenyl)hexanoate |
| Ketone Carbonyl | Engineered Ketoreductase (KRED) | Biocatalytic Asymmetric Reduction | Enantiopure Ethyl 6-hydroxy-6-(4-n-propoxyphenyl)hexanoate |
| α-Methylene (C5) | Palladium/Chiral Ligand Complex | Enantioselective α-Arylation | Ethyl 5-aryl-6-oxo-6-(4-n-propoxyphenyl)hexanoate |
| α-Methylene (C5) | Manganese Pincer Complex | α-Alkylation with Alcohols | Ethyl 5-alkyl-6-oxo-6-(4-n-propoxyphenyl)hexanoate |
Expansion of Computational Studies to Predictive Modeling
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting outcomes. For a molecule like this compound, future research should leverage computational studies not just for retrospective analysis but for predictive modeling to guide experimental work.
Computational studies on similar systems, such as the Pd-catalyzed α-arylation of ketones, have successfully elucidated reaction energy profiles and identified the origins of enantioselectivity. acs.orgresearchgate.net A similar approach could be used to screen various chiral ligands and catalytic systems for transformations of the target molecule, saving significant experimental time and resources. By modeling the transition states for different catalyst-substrate combinations, researchers can predict which systems are most likely to yield high enantiomeric excess.
Furthermore, computational methods can predict the molecule's reactivity and potential interactions with biological targets. Studies on other β-keto esters have used DFT to analyze global electrophilicity and identify local reactive sites, in conjunction with molecular docking to predict binding affinities with proteins. nih.gov Such an in silico approach could rapidly assess the potential of derivatives of this compound for various applications before undertaking their synthesis.
| Research Question | Computational Method | Parameters to Investigate | Predicted Outcome |
|---|---|---|---|
| Origin of enantioselectivity in ketone reduction? | Density Functional Theory (DFT) | Transition state energies for (R) and (S) pathways with various chiral catalysts | Prediction of optimal catalyst for high enantiomeric excess (% ee) |
| What is the most reactive site for nucleophilic attack? | DFT with Fukui function analysis | Local electrophilicity indices (ωk) on each atom | Identification of kinetically favored reaction sites |
| Can the molecule bind to a specific enzyme active site? | Molecular Docking and Molecular Dynamics (MD) | Binding energy, hydrogen bond interactions, conformational changes | Prediction of binding affinity and mode of interaction |
Opportunities for Material Science Applications
The molecular architecture of this compound, which combines a rigid aromatic core with a flexible aliphatic ester chain, is characteristic of motifs found in functional organic materials. While specific properties have not been reported, its structure suggests clear opportunities for investigation in material science.
A primary area for future exploration is its potential use as a monomer or a structural building block for novel polymers. The ester and ketone functionalities could be chemically modified to introduce polymerizable groups. For example, reduction of the ketone to an alcohol would allow it to be incorporated into polyesters or polycarbonates. The resulting polymers, containing the propoxy-substituted phenyl pendant group, could be investigated for a range of applications.
Additionally, the molecule's structure contains elements common to mesogens, the fundamental units of liquid crystals. The combination of the rigid phenyl ring and the flexible alkyl chain is a well-known design principle for inducing liquid crystalline phases. Future research could involve the synthesis of homologous series of this compound, varying the length of the alkyl chain on the ester and the ether, to systematically investigate the potential for liquid crystal behavior. Such studies would explore its capacity as a synthon for more complex liquid crystalline materials.
Q & A
Basic Research Questions
Q. How can the synthesis of Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate be optimized for higher yields?
- Methodological Answer : Synthesis optimization involves selecting appropriate esterification and coupling agents. For example, in analogous compounds (e.g., hydroxamic acid derivatives), yields up to 65% were achieved using nucleophilic substitution under basic conditions with NaBH₄ or LiAlH₄ as reducing agents . Key steps include:
- Reagent Selection : Use of coupling agents like Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling to attach aromatic groups .
- Temperature Control : Maintaining reaction temperatures between 60–80°C to minimize side reactions.
- Purification : Column chromatography (e.g., PE/EtOAc 90:10) for isolating pure crystals .
- Data Table :
| Reaction Step | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Esterification | 65–75% | NaBH₄, 60°C |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Identifies functional groups via peaks such as 1734 cm⁻¹ (ester C=O), 1691 cm⁻¹ (amide C=O), and 1575 cm⁻¹ (NH bending) .
- NMR : ¹H-NMR resolves aromatic protons (δ 6.97–7.45 ppm for substituted phenyl groups) and methylene/methyl signals (δ 1.52–3.99 ppm) .
- Mass Spectrometry : EI-MS confirms molecular ion peaks (e.g., m/z 328 [M⁺·] for related compounds) .
Q. What are the common reactivity patterns of the keto-ester group in this compound?
- Methodological Answer : The keto-ester moiety undergoes:
- Reduction : NaBH₄ reduces the ketone to a secondary alcohol, forming 6-hydroxy derivatives .
- Oxidation : Strong oxidants (e.g., KMnO₄) convert the ester to carboxylic acids .
- Nucleophilic Substitution : Amines or alcohols displace the ethoxy group under acidic/basic conditions to form amides or new esters .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate interactions with targets like hyaluronidase or cancer-related enzymes. Analogous compounds show affinity for hydrophobic pockets due to aryl groups .
- QSAR Modeling : Correlate substituent effects (e.g., 4-n-propoxyphenyl) with bioactivity using descriptors like logP and polar surface area .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS .
Q. How do structural modifications (e.g., aryl substituents) influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Hydrophobicity : The 4-n-propoxyphenyl group increases logP, enhancing membrane permeability but reducing solubility .
- Metabolic Stability : Electron-donating groups (e.g., methoxy) slow CYP450-mediated oxidation. Compare with analogs like Ethyl 6-(1-naphthyl)-6-oxohexanoate, which shows higher metabolic resistance .
- Data Table :
| Derivative | logP | Solubility (mg/mL) | Metabolic Half-life (h) |
|---|---|---|---|
| 4-n-propoxyphenyl | 3.8 | 0.12 | 2.5 |
| 1-naphthyl | 4.5 | 0.05 | 5.1 |
Q. How can contradictory data on bioactivity (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Methodological Answer :
- Dose-Response Analysis : Perform IC₅₀ assays across concentrations (1–100 μM) to distinguish therapeutic vs. toxic ranges .
- Pathway Mapping : Use RNA-seq to identify differentially expressed genes in treated cells (e.g., apoptosis vs. oxidative stress pathways).
- Comparative Studies : Benchmark against known standards (e.g., doxorubicin for cytotoxicity) to contextualize potency .
Q. What strategies validate the compound’s role in drug delivery systems?
- Methodological Answer :
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles and assess release kinetics via HPLC .
- Targeting Efficiency : Conjugate with folate or peptides to enhance tumor specificity. Monitor uptake using fluorescence microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
